molecular formula C7H15NO2 B14433836 N-Butyl-2-hydroxy-N-methylacetamide CAS No. 82554-11-8

N-Butyl-2-hydroxy-N-methylacetamide

Katalognummer: B14433836
CAS-Nummer: 82554-11-8
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: OECLKMSYWCPFNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2-hydroxy-N-methylacetamide is an organic compound with the molecular formula C7H15NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Butyl-2-hydroxy-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of N-methylacetamide with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-hydroxy-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid, water, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide), reflux conditions.

Major Products

    Hydrolysis: N-methylacetamide, butanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted amides depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

N-Butyl-2-hydroxy-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other amides and related compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: It is employed in the production of specialty chemicals, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of N-Butyl-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylacetamide: A simpler amide with similar chemical properties but lacking the butyl group.

    N,N-Dimethylacetamide: Another related compound with two methyl groups attached to the nitrogen atom.

    N-Butylacetamide: Similar to N-Butyl-2-hydroxy-N-methylacetamide but without the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a butyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields.

Eigenschaften

CAS-Nummer

82554-11-8

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

N-butyl-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C7H15NO2/c1-3-4-5-8(2)7(10)6-9/h9H,3-6H2,1-2H3

InChI-Schlüssel

OECLKMSYWCPFNW-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C)C(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.